4-Bromo-1-butoxy-2-fluorobenzene
Overview
Description
“4-Bromo-1-butoxy-2-fluorobenzene” is a chemical compound with the CAS Number: 54509-63-6 . It has a molecular weight of 247.11 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1-butoxy-2-fluorobenzene . The InChI code for this compound is 1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-1-butoxy-2-fluorobenzene” are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Scientific Research Applications
Synthesis and Preparation
- Synthesis of Synthons : 4-Bromo-1-butoxy-2-fluorobenzene is used in preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a versatile synthon crucial for 18F-arylation reactions and Pd-catalyzed coupling. This process involves nucleophilic aromatic substitution reactions (Ermert et al., 2004).
- Ultrasound-Assisted Preparation : The preparation of 1-butoxy-4-nitrobenzene, a derivative, is enhanced using ultrasound irradiation in a phase-transfer catalysis condition. This approach significantly improves the reaction's efficiency (Harikumar & Rajendran, 2014).
Chemical Properties and Reactions
- Photofragment Spectroscopy : Studies on the ultraviolet photodissociation of 1-bromo-4-fluorobenzene provide insights into its chemical properties. The translational energy distributions of photofragments are significant for understanding the impact of fluorine atom substitution (Gu et al., 2001).
- Electrochemical Fluorination : Research on the side-reactions during the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, is essential for understanding the formation mechanism of various fluorinated compounds (Horio et al., 1996).
Applications in Battery Technology
- Electrolyte Additive for Batteries : As a bifunctional electrolyte additive in lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene, a related compound, enhances the thermal stability and lowers the flammability of the electrolyte. This contributes significantly to battery safety (Zhang, 2014).
Advanced Organic Synthesis
- Palladium-Catalyzed Reactions : It is used in palladium-catalyzed carbonylative reactions with various nucleophiles, showing the compound's versatility in creating heterocycles (Chen et al., 2014).
Other Research Areas
- Spectroscopic Studies : Studies using NMR Spectroscopy and computational modeling to explore chemoselectivity in Grignard reagent formation provide significant insights into the chemical behavior of compounds like 1-bromo-4-fluorobenzene (Hein et al., 2015).
Safety And Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
4-bromo-1-butoxy-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNAZASEERQBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476872 | |
Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-butoxy-2-fluorobenzene | |
CAS RN |
54509-63-6 | |
Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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